

Application Notes and Protocols for IHVR-19029

Administration in Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IHVR-19029

Cat. No.: B608066

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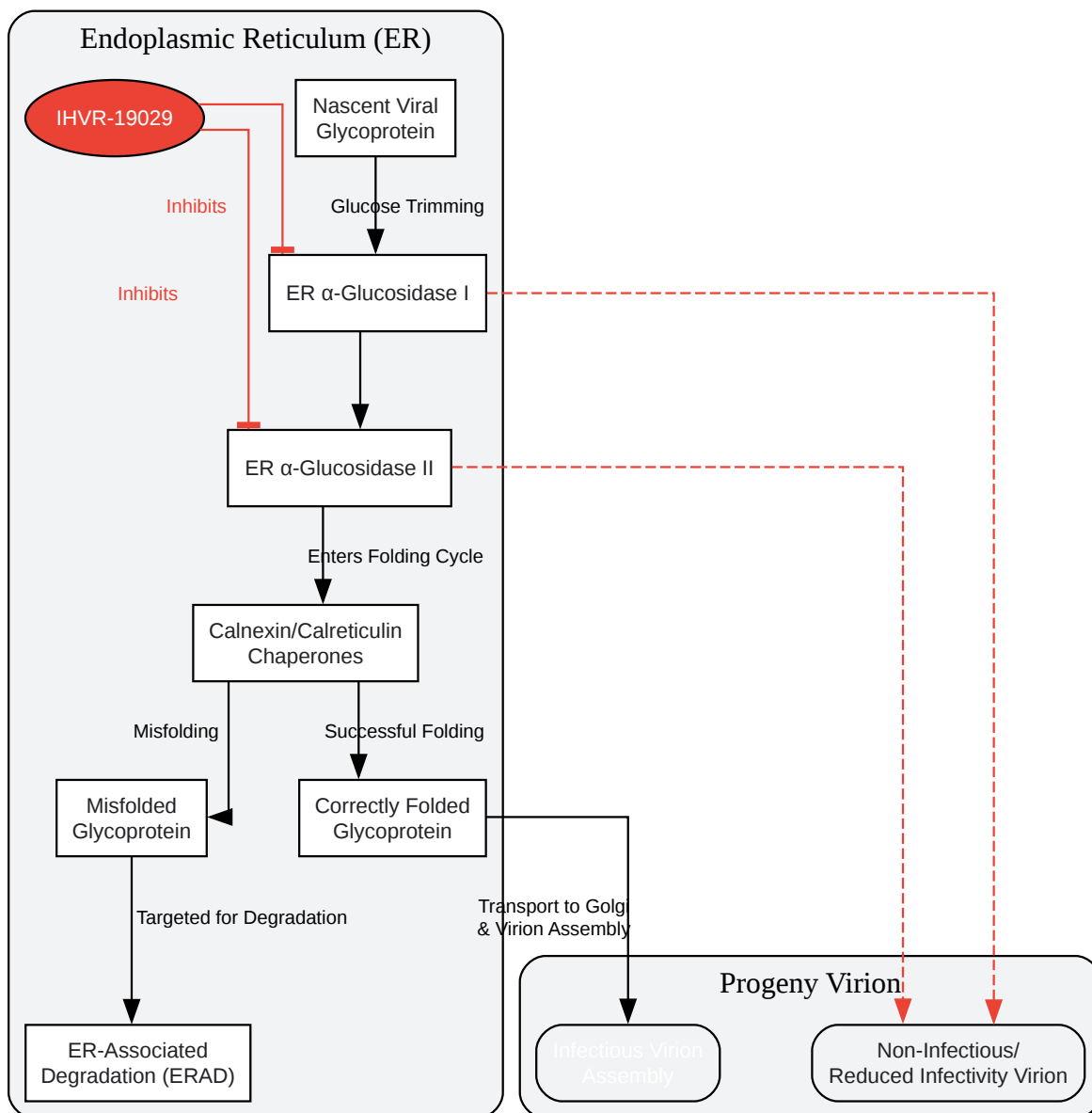
For Researchers, Scientists, and Drug Development Professionals

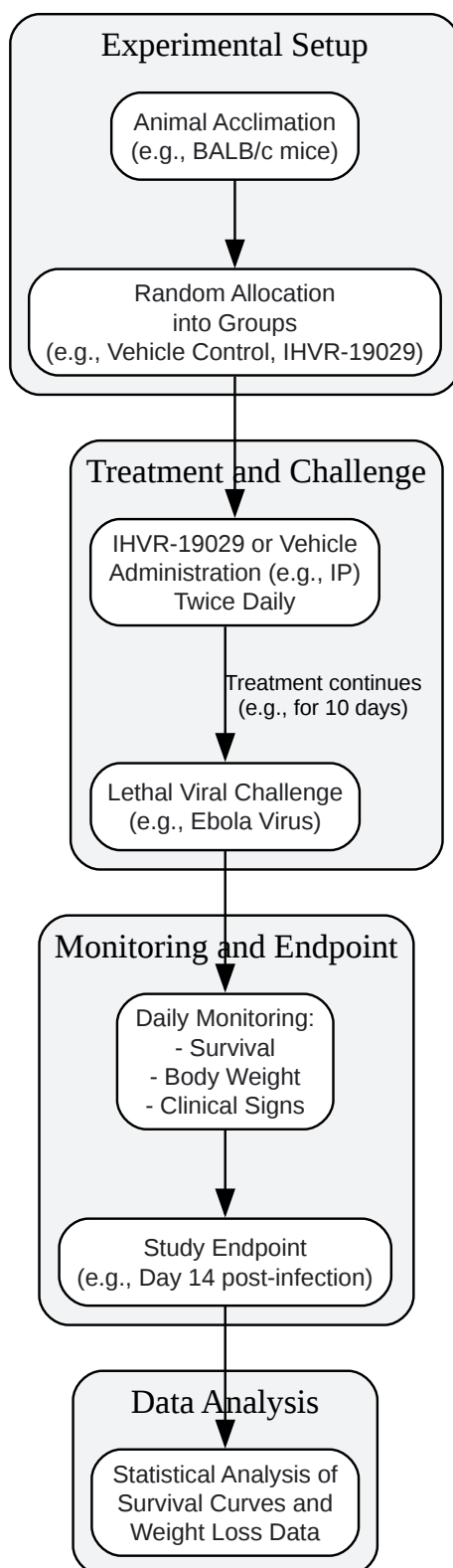
Introduction

IHVR-19029 is an iminosugar derivative that acts as a potent inhibitor of endoplasmic reticulum (ER) α -glucosidases I and II.[1][2] These host enzymes are critical for the proper folding and maturation of N-linked glycoproteins. Many enveloped viruses, including hemorrhagic fever viruses like Ebola and Marburg, rely on the host's glycoprotein processing machinery for the correct conformation of their envelope glycoproteins, which are essential for viral entry, assembly, and infectivity.[1][3][4] By inhibiting ER α -glucosidases, **IHVR-19029** disrupts the normal processing of viral glycoproteins, leading to misfolded proteins, reduced virion infectivity, and impaired viral morphogenesis.[4] This host-targeting antiviral strategy offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance. Preclinical studies in mouse models have demonstrated the potential of **IHVR-19029** as an antiviral agent, particularly against lethal viral infections.[1][2]

Mechanism of Action of IHVR-19029

IHVR-19029 functions by competitively inhibiting the host's ER α -glucosidases I and II. This inhibition disrupts the trimming of glucose residues from N-linked glycans on newly synthesized viral envelope glycoproteins. The presence of these untrimmed glucose residues leads to improper folding of the glycoproteins, which are then retained in the ER and targeted for degradation. This ultimately results in a significant reduction in the production of infectious viral particles.





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- To cite this document: BenchChem. [Application Notes and Protocols for IHVR-19029 Administration in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608066#ihvr-19029-administration-route-in-mouse-models]

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